N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 932960-64-0
VCID: VC6617070
InChI: InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)13-6-8-14(21)9-7-13)10-11-25-18(27)15-4-2-3-5-16(15)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27)
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C20H16ClF3N2OS
Molecular Weight: 424.87

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide

CAS No.: 932960-64-0

Cat. No.: VC6617070

Molecular Formula: C20H16ClF3N2OS

Molecular Weight: 424.87

* For research use only. Not for human or veterinary use.

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide - 932960-64-0

Specification

CAS No. 932960-64-0
Molecular Formula C20H16ClF3N2OS
Molecular Weight 424.87
IUPAC Name N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)13-6-8-14(21)9-7-13)10-11-25-18(27)15-4-2-3-5-16(15)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27)
Standard InChI Key TWHDPKQHYDVDQF-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Synthesis of the Compound

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Thiazole Ring: The initial step often involves the reaction of appropriate halides with thioamides under acidic or basic conditions to form the thiazole core.

  • Substitution Reactions: Subsequent steps involve the introduction of the chlorophenyl and trifluoromethyl groups through nucleophilic substitution reactions.

  • Final Coupling: The final product is obtained by coupling the thiazole intermediate with an appropriate amine derivative to yield the desired benzamide structure.

Biological Activity

Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that thiazole derivatives can possess antimicrobial activity against various bacterial strains, making them potential candidates for antibiotic development.

  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Research Findings

Recent studies have focused on evaluating the pharmacological effects of thiazole derivatives:

StudyFindings
The compound exhibited antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria.
Molecular docking studies suggested strong binding affinity to specific cancer targets, indicating potential for further development as anticancer agents.
In vitro assays revealed significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7).

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